3-Acetylamino-2-ethyl-4(3H)-quinazolinone
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Overview
Description
N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide is an organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the condensation of 2-ethyl-4-oxoquinazoline with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is then cooled, and the product is isolated through crystallization or extraction.
Industrial Production Methods
On an industrial scale, the production of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinazoline derivatives with hydroxyl, carboxyl, or nitro groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Compounds with various functional groups replacing the acetamide moiety.
Scientific Research Applications
N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such
Properties
IUPAC Name |
N-(2-ethyl-4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-11-13-10-7-5-4-6-9(10)12(17)15(11)14-8(2)16/h4-7H,3H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUCZZYULTILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445091 |
Source
|
Record name | 3-ACETYLAMINO-2-ETHYL-4(3H)-QUINAZOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-24-6 |
Source
|
Record name | 3-ACETYLAMINO-2-ETHYL-4(3H)-QUINAZOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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